

LY2874455: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: LY2874455

Cat. No.: B612011

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2874455 is a potent and selective, orally bioavailable, small-molecule pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Aberrant FGFR signaling has been implicated in the pathogenesis of various human malignancies, making it a compelling target for cancer therapy.[1] **LY2874455** has demonstrated broad-spectrum antitumor activity in preclinical models and has been evaluated in clinical trials for the treatment of advanced cancers.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **LY2874455**.

Chemical Structure and Properties

LY2874455, with the IUPAC name 2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol, is a complex heterocyclic molecule.[2] Its chemical structure is presented below.

Chemical Structure of **LY2874455**

Caption: 2D Chemical Structure of **LY2874455**.

A summary of the key chemical and physicochemical properties of **LY2874455** is provided in the table below.

Property	Value	Reference
IUPAC Name	2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol	[2]
Molecular Formula	C ₂₁ H ₁₉ Cl ₂ N ₅ O ₂	[2][5]
Molecular Weight	444.31 g/mol	[2][5]
CAS Number	1254473-64-7	[2][5]
Appearance	Off-white to pink solid	[5]
Solubility	Soluble in DMSO (≥44.4 mg/mL), soluble in Ethanol (≥6.34 mg/mL with warming), insoluble in water.	[5][6]
Storage	Store as a solid at -20°C for up to 3 years.	[5]
SMILES	C--INVALID-LINK-- OC2=CC3=C(C=C2)NN=C3/C =C/C4=CN(N=C4)CCO	[2]

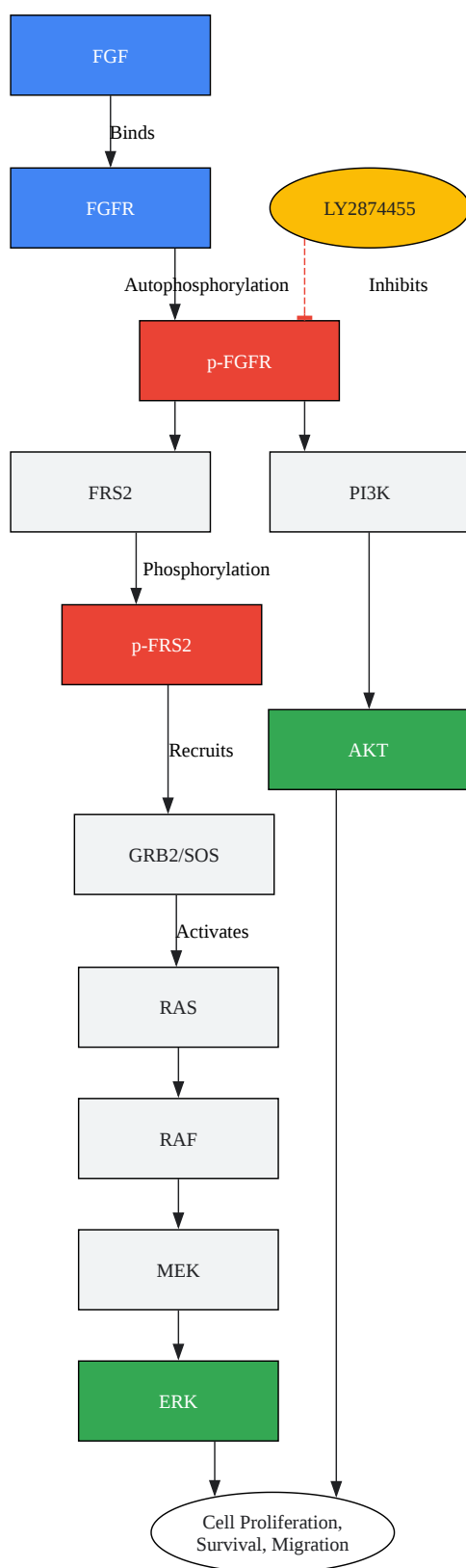
Mechanism of Action

LY2874455 is a potent, ATP-competitive, pan-inhibitor of FGFR subtypes 1, 2, 3, and 4.[1][2][3] By binding to the ATP-binding pocket of the FGFR kinase domain, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[1] The primary signaling cascades inhibited by **LY2874455** include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are critical for cell proliferation, survival, and migration.[7][8]

The inhibitory activity of **LY2874455** against the four FGFR isoforms is summarized in the table below.

Target	IC ₅₀ (nM)	Reference
FGFR1	2.8	[5][9]
FGFR2	2.6	[5][9]
FGFR3	6.4	[5][9]
FGFR4	6.0	[5][9]

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. The simplified FGFR signaling pathway and the point of inhibition by **LY2874455** are depicted in the following diagram.



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Caption: Simplified FGFR Signaling Pathway and Inhibition by **LY2874455**.

Preclinical Efficacy

The antitumor activity of **LY2874455** has been evaluated in a variety of preclinical models, including cancer cell lines and tumor xenografts.

In Vitro Cellular Activity

LY2874455 has demonstrated potent inhibitory effects on the proliferation of cancer cell lines with dysregulated FGFR signaling. The IC₅₀ values for the inhibition of phosphorylation of key downstream signaling molecules in different cell lines are presented below.

Cell Line	Cancer Type	Target Pathway	IC ₅₀ (nM)	Reference
HUVEC	-	FGF2-induced p-Erk	0.3 - 0.8	[1]
RT-112	Bladder Cancer	FGF9-induced p-Erk	0.3 - 0.8	[1]
SNU-16	Gastric Cancer	p-FGFR2	0.8	[1]
KATO-III	Gastric Cancer	p-FGFR2	1.5	[1]
SNU-16	Gastric Cancer	p-FRS2	0.8	[1]
KATO-III	Gastric Cancer	p-FRS2	1.5	[1]

In Vivo Antitumor Activity

Oral administration of **LY2874455** has been shown to significantly inhibit tumor growth in various xenograft models. A summary of its in vivo efficacy is provided below.

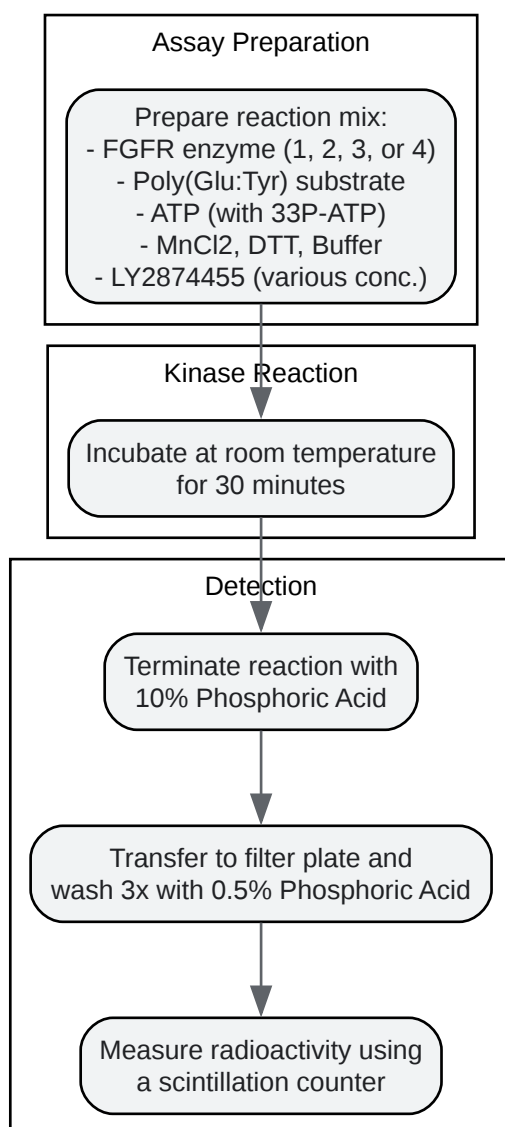
Xenograft Model	Cancer Type	Dosing	Outcome	Reference
SNU-16	Gastric Cancer	1 & 3 mg/kg, p.o., b.i.d.	Dose-dependent tumor growth inhibition	[1]
RT-112	Bladder Cancer	1 & 3 mg/kg, p.o., b.i.d.	Dose-dependent tumor growth inhibition	[1]
OPM-2	Multiple Myeloma	1 & 3 mg/kg, p.o., b.i.d.	Dose-dependent tumor growth inhibition	[1]
NCI-H460	Lung Cancer	3 mg/kg, p.o., b.i.d.	Tumor growth inhibition	[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of **LY2874455**.

Biochemical Filter-Binding Assay for FGFR Kinase Activity

This assay quantifies the phosphorylation of a substrate by FGFR kinases in the presence of **LY2874455**.



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Caption: Workflow for the Biochemical Filter-Binding Assay.

Detailed Methodology:

- **Reaction Mixture Preparation:** The reaction mixture typically contains 8 mmol/L Tris-HCl (pH 7.5), 10 mmol/L HEPES, 5 mmol/L dithiothreitol, 10 µmol/L ATP, 0.5 µCi ³³P-ATP, 10 mmol/L MnCl₂, 150 mmol/L NaCl, 0.01% Triton X-100, 4% dimethyl sulfoxide, 0.05 mg/mL poly(Glu:Tyr) (4:1), and the respective FGFR enzyme.[1]

- Incubation: The reaction is initiated by the addition of the enzyme and incubated at room temperature for 30 minutes.
- Termination and Filtration: The reaction is stopped by the addition of 10% H_3PO_4 . The mixture is then transferred to a 96-well filter plate and washed three times with 0.5% H_3PO_4 to remove unincorporated ^{33}P -ATP.
- Detection: The amount of incorporated ^{33}P is quantified using a scintillation counter. The IC_{50} values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

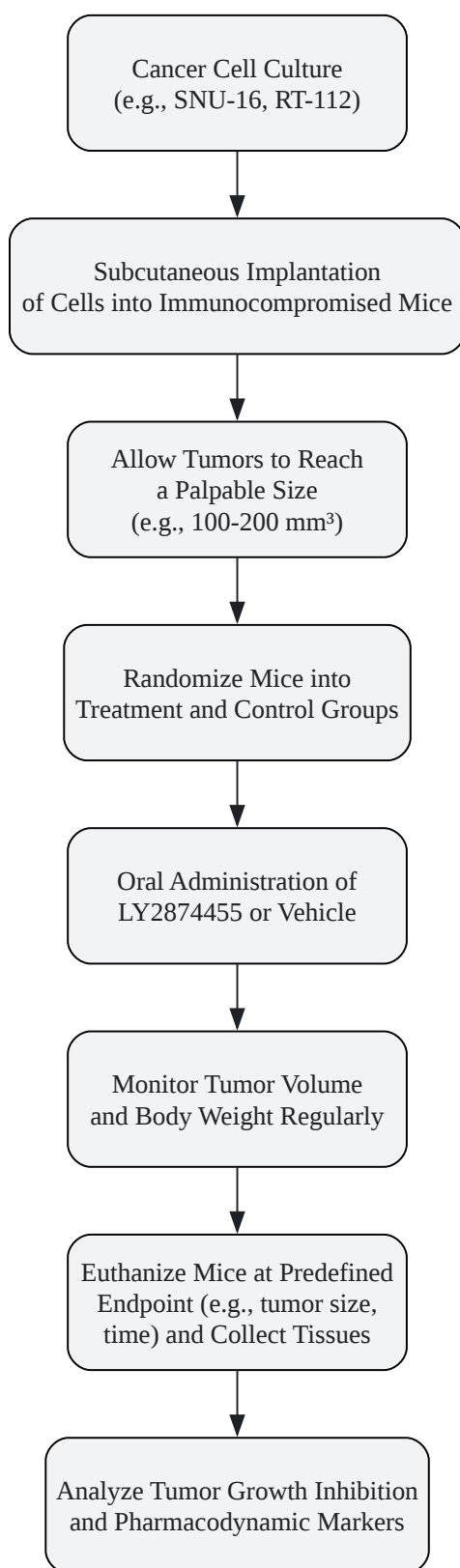
This assay measures the effect of **LY2874455** on the viability and proliferation of cancer cells.

Detailed Methodology:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2,000-5,000 cells/well) and allowed to attach overnight.
- Treatment: The cells are treated with various concentrations of **LY2874455** or vehicle control (DMSO) for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or CellTiter-Glo®. For MTT assays, the media is replaced with MTT solution, incubated, and then the formazan crystals are solubilized with a solvent.
- Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control. IC_{50} values are then determined.

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of **LY2874455** in a living organism.



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Caption: General Workflow for In Vivo Tumor Xenograft Studies.

Detailed Methodology:

- **Cell Implantation:** A suspension of cancer cells (e.g., 5×10^6 cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[1]
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a predetermined size (e.g., 100–200 mm³), after which the animals are randomized into treatment and control groups.[1]
- **Drug Administration:** **LY2874455** is typically formulated in a vehicle such as 1% hydroxyethylcellulose and 0.25% Tween 80 in water and administered orally (p.o.) at specified doses and schedules (e.g., once or twice daily).
- **Monitoring and Endpoint:** Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = $0.5 \times \text{Length} \times \text{Width}^2$). Animal body weight and general health are also monitored. The study is terminated when tumors in the control group reach a certain size or at a predetermined time point.
- **Pharmacodynamic Analysis:** At the end of the study, tumors can be excised and analyzed for target engagement by measuring the phosphorylation levels of FGFR and downstream signaling proteins via Western blotting or ELISA.

Conclusion

LY2874455 is a well-characterized, potent, and selective pan-FGFR inhibitor with significant preclinical antitumor activity. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and key experimental data. The detailed protocols and structured data presentation are intended to facilitate further research and development in the field of FGFR-targeted cancer therapy. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details.

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